N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide
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Overview
Description
N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-fluorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Isonicotinohydrazide+2-fluorobenzaldehyde→N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide
The reaction mixture is refluxed for several hours, and the product is obtained by cooling the reaction mixture and filtering the precipitate .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anti-tumor agent, with activity against certain cancer cell lines.
Materials Science: Schiff bases, including this compound, are used in the development of coordination complexes with transition metals, which have applications in catalysis and material synthesis.
Biological Studies: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxyphenyl)methylidene]isonicotinohydrazide
- N’-[(E)-(2-phenylethylidene]isonicotinohydrazide
- N’-[(E,2E)-3-phenyl-2-propenylidene]isonicotinohydrazide
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to non-fluorinated analogs .
Properties
Molecular Formula |
C13H10FN3O |
---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H10FN3O/c14-12-4-2-1-3-11(12)9-16-17-13(18)10-5-7-15-8-6-10/h1-9H,(H,17,18)/b16-9+ |
InChI Key |
ZOENMAIIAUYBFV-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)F |
Origin of Product |
United States |
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